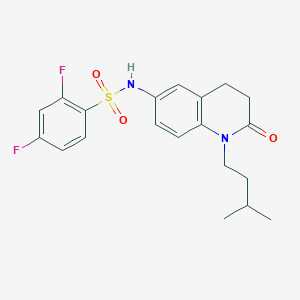

2,4-difluoro-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide

Description

This compound belongs to a class of sulfonamide derivatives featuring a tetrahydroquinolin scaffold substituted with a 2,4-difluorophenylsulfonamide group and an isopentyl side chain at the 1-position. The fluorine atoms on the benzene ring likely enhance metabolic stability and influence electronic properties, making this compound of interest in medicinal chemistry, particularly for kinase inhibition .

Propriétés

IUPAC Name |

2,4-difluoro-N-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22F2N2O3S/c1-13(2)9-10-24-18-6-5-16(11-14(18)3-8-20(24)25)23-28(26,27)19-7-4-15(21)12-17(19)22/h4-7,11-13,23H,3,8-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPGOGFWDPZJFBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C=C(C=C3)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22F2N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-difluoro-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide typically involves multiple steps, starting with the construction of the quinoline core. One common approach is the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

This compound can undergo various types of chemical reactions, including:

Oxidation: : The quinoline core can be oxidized to form quinone derivatives.

Reduction: : Reduction reactions can be used to modify the oxidation state of the compound.

Substitution: : The sulfonamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

Substitution: : Nucleophiles like ammonia (NH₃) and amines can be used for substitution reactions.

Major Products Formed

Oxidation: : Quinone derivatives.

Reduction: : Reduced quinoline derivatives.

Substitution: : Substituted sulfonamide derivatives.

Applications De Recherche Scientifique

This compound has shown potential in various scientific research applications, including:

Chemistry: : Used as a building block for the synthesis of more complex molecules.

Biology: : Investigated for its biological activity, such as antimicrobial and antiviral properties.

Medicine: : Potential use in drug development for treating various diseases.

Industry: : Employed in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism by which 2,4-difluoro-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide exerts its effects involves interaction with specific molecular targets and pathways. The sulfonamide group, in particular, can bind to enzymes or receptors, leading to biological responses. The exact mechanism would depend on the specific application and target.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Substituent Variations on the Benzenesulfonamide Group

2,4-Dimethoxy Substitution (CAS 942003-46-5)

- Structure: N-(1-isopentyl-2-oxo-tetrahydroquinolin-6-yl)-2,4-dimethoxybenzenesulfonamide

- Molecular Formula : C₂₂H₂₈N₂O₅S (MW: 432.5)

- Methoxy groups may also alter binding interactions in enzymatic targets (e.g., hydrogen bonding vs. hydrophobic interactions).

2-Methoxy-5-Methyl Substitution (CAS 946326-42-7)

- Structure: N-(1-isopentyl-2-oxo-tetrahydroquinolin-6-yl)-2-methoxy-5-methylbenzenesulfonamide

- Molecular Formula : C₂₂H₂₈N₂O₄S (MW: 416.5)

- Key Differences : The methyl group at the 5-position introduces steric bulk, which could hinder binding to flat enzymatic pockets. The single methoxy group may offer intermediate polarity compared to dimethoxy or difluoro substituents.

5-Chloro-2-Methyl Substitution (CAS 941907-03-5)

- Structure: 5-Chloro-N-(1-isopentyl-2-oxo-tetrahydroquinolin-6-yl)-2-methylbenzenesulfonamide

- Molecular Formula : C₂₁H₂₅ClN₂O₃S (MW: 421.0)

- Key Differences : Chlorine’s larger atomic radius and stronger electron-withdrawing effects compared to fluorine may enhance hydrophobic interactions but increase metabolic susceptibility (e.g., oxidation).

Modifications to the Tetrahydroquinolin Core

Acrylamide-Substituted Quinolines (Compounds 8d–8h)

- Examples: (E)-N-cyclopropyl-3-(6-(5-((2,4-difluorophenyl)sulfonamido)-6-methoxypyridin-3-yl)quinolin-4-yl)acrylamide (8d, 21% yield)

- However, these modifications reduce synthetic yields (13–28%), likely due to steric challenges during coupling reactions.

Piperidine/Pyrrolidine-Modified Derivatives (Compound 15g)

- Structure: 2,4-Difluoro-N-(5-(3-(4-hydroxypiperidine-1-carbonyl)-4-methoxyquinolin-6-yl)-2-methoxypyridin-3-yl)benzenesulfonamide (15g, 27% yield)

- Key Differences : The incorporation of a 4-hydroxypiperidine group enhances solubility and introduces a secondary binding motif (e.g., hydrogen bonding via the hydroxyl group). This contrasts with the isopentyl group in the target compound, which prioritizes lipophilicity.

Halogen vs. Alkoxy Substituent Effects

EWG = Electron-Withdrawing Group; EDG = Electron-Donating Group

Structural Insights from NMR and Crystallography

- NMR Trends : Analogs like 8d–8h show distinct ¹H/¹³C NMR shifts for fluorine-substituted aromatic protons (δ ~7.5–8.0 ppm) compared to methoxy-substituted analogs (δ ~6.8–7.2 ppm) .

- Crystallographic Data: While direct data for the target compound is unavailable, the Cambridge Structural Database (CSD) highlights the prevalence of sulfonamide-quinoline derivatives in kinase inhibitor co-crystals, with fluorine atoms often participating in halogen bonding .

Activité Biologique

2,4-Difluoro-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is a synthetic compound belonging to the sulfonamide class of pharmaceuticals. Its structure includes a quinoline core and various substituents, including difluoro and isopentyl groups. This compound is being investigated for its biological activity, particularly in the context of enzyme inhibition and potential therapeutic applications.

| Property | Value |

|---|---|

| Common Name | 2,4-Difluoro-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide |

| CAS Number | 941955-88-0 |

| Molecular Formula | CHFNOS |

| Molecular Weight | 408.5 g/mol |

The biological activity of this compound primarily revolves around its ability to interact with specific enzymes or receptors. The sulfonamide group is known to inhibit certain enzymes by mimicking substrates or binding to active sites. This mechanism can lead to various biological responses depending on the target enzyme.

Key Targets:

- D-amino acid oxidase (DAAO) : Inhibitors of DAAO have been shown to have potential in treating neurological disorders by modulating neurotransmitter levels .

- Hexokinase : Compounds similar to this sulfonamide have demonstrated inhibition of hexokinase activity, which is crucial in cancer metabolism .

Research Findings

Recent studies have highlighted the potential of fluorinated derivatives of compounds similar to 2,4-difluoro-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide in cancer therapy. These derivatives showed enhanced stability and cytotoxicity under hypoxic conditions typical of tumor microenvironments.

Case Studies

- Inhibition of DAAO :

-

Cancer Metabolism :

- Research on halogenated glucose analogs indicated that modifications at specific positions could lead to improved pharmacokinetics and efficacy against glioblastoma multiforme (GBM). The findings suggest that similar modifications in sulfonamide derivatives could yield promising results in targeting cancer metabolism .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | IC (nM) |

|---|---|---|

| 2-Deoxy-D-glucose | Glycolysis inhibition | 25 |

| 6-Hydroxy-1,2,4-triazine derivatives | DAAO inhibition | 10 - 50 |

| 2,4-Difluoro-N-(1-isopentyl...) | Potential DAAO inhibitor | TBD |

Q & A

Q. What are the recommended synthetic routes for 2,4-difluoro-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide, and what experimental validations are critical?

Methodological Answer:

- Route 1: Sulfonylation of the tetrahydroquinoline core using 2,4-difluorobenzenesulfonyl chloride under basic conditions (e.g., pyridine/DCM). Monitor reaction completion via TLC (Rf ~0.5 in EtOAc/hexane 1:1).

- Validation: Confirm regioselectivity at the 6-position of the tetrahydroquinoline using (e.g., aromatic proton splitting patterns) and (e.g., sulfonamide carbonyl at ~170 ppm). Cross-reference with PubChem-derived InChI keys for structural verification .

- Purity Check: Use HPLC (C18 column, 70:30 MeOH/HO) to ensure ≥95% purity; compare retention times with analogs like 4-fluoro-N,N-dimethylbenzenesulfonamide .

Q. How can computational methods predict the physicochemical properties of this compound?

Methodological Answer:

- LogP Calculation: Use software like MarvinSketch or ChemAxon with the SMILES string

CC(C)CCN1C2=C(C=C(C=C2)NC(=O)C3=CC(=C(C=C3)F)F)OCC(C1=O)(C)Cto estimate logP (~3.2), critical for bioavailability studies . - Solubility: Apply the General Solubility Equation (GSE) using melting point data (if available) and computational polarity indices. Cross-validate with experimental data from structurally similar sulfonamides (e.g., 4-nitrobenzenesulfonamide, mp 178–183°C) .

- In Silico Toxicity: Use ProTox-II or ADMET predictors to assess potential hepatotoxicity or CYP inhibition .

Advanced Research Questions

Q. What experimental designs are optimal for evaluating the biological activity of this sulfonamide in enzyme inhibition assays?

Methodological Answer:

- Enzyme Selection: Target enzymes with known sulfonamide sensitivity (e.g., carbonic anhydrase, cyclooxygenase). Use recombinant human isoforms for specificity .

- Assay Design:

- Kinetic Studies: Use stopped-flow spectroscopy to measure initial reaction rates under varied substrate concentrations (0.1–10 mM).

- Inhibition Constants (K): Determine via Dixon plots or nonlinear regression analysis (GraphPad Prism). Include positive controls (e.g., acetazolamide for carbonic anhydrase) .

- Data Interpretation: Account for fluorophore interference (common with difluoroaryl groups) by running parallel assays with fluorescence quenching controls .

Q. How can environmental fate studies be structured to assess the stability and ecotoxicological impact of this compound?

Methodological Answer:

- Hydrolysis Stability: Conduct pH-dependent degradation studies (pH 4–9) at 25°C and 50°C. Monitor via LC-MS for hydrolytic byproducts (e.g., sulfonic acid derivatives) .

- Photolysis: Expose aqueous solutions to UV light (254 nm) and quantify degradation using HPLC. Compare half-lives with perfluorinated sulfonamides (e.g., t >100 days for persistent analogs) .

- Ecotoxicology: Use Daphnia magna acute toxicity tests (OECD 202) and algal growth inhibition assays (OECD 201). Calculate EC values and correlate with logP and molecular weight .

Q. What strategies resolve contradictions in structure-activity relationship (SAR) data for sulfonamide derivatives?

Methodological Answer:

- Meta-Analysis: Aggregate SAR data from PubChem and Kanto Reagents catalogs for analogs (e.g., 3,4-dichloro-N-(imidazopyrimidinyl)benzenesulfonamide). Use cheminformatics tools (e.g., KNIME) to identify outlier datasets .

- Crystallography: Resolve ambiguities in binding modes via X-ray co-crystallization with target enzymes (e.g., PDB deposition for carbonic anhydrase complexes) .

- Free-Energy Perturbation (FEP): Apply molecular dynamics simulations to quantify substituent effects (e.g., difluoro vs. dichloro groups) on binding affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.